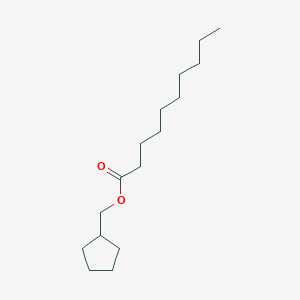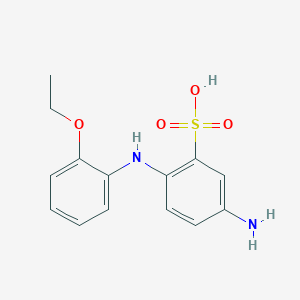
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an octadecanamide backbone with additional functional groups, including an aminoethyl and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide typically involves the reaction of octadecanoic acid with ethanolamine and ethylenediamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include:
- Octadecanoic acid
- Ethanolamine
- Ethylenediamine
- Catalysts such as sulfuric acid or hydrochloric acid
The reaction conditions often involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to achieve optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield octadecanoic acid derivatives, while reduction of the amide group may produce primary or secondary amines.
Applications De Recherche Scientifique
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the formulation of surfactants, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide involves its interaction with specific molecular targets and pathways. The aminoethyl and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The compound’s effects may be mediated through modulation of signaling pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanamide: Lacks the aminoethyl and hydroxyethyl groups, resulting in different chemical properties and applications.
N-(2-aminoethyl)octadecanamide: Contains the aminoethyl group but lacks the hydroxyethyl group.
N-(2-hydroxyethyl)octadecanamide: Contains the hydroxyethyl group but lacks the aminoethyl group.
Uniqueness
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide is unique due to the presence of both aminoethyl and hydroxyethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions with other molecules and enhances the compound’s utility in various fields.
Propriétés
Numéro CAS |
120-41-2 |
|---|---|
Formule moléculaire |
C22H46N2O2 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C22H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24(19-18-23)20-21-25/h25H,2-21,23H2,1H3 |
Clé InChI |
YLWQPJKQVUOINR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO |
| 120-41-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















